
2-Bromo-4-(2-bromoethyl)nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(2-bromoethyl)nonane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of bromine atoms attached to a nonane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-bromoethyl)nonane typically involves the bromination of nonane derivatives. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction proceeds through the formation of bromine radicals that selectively brominate the nonane backbone at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using bromine or N-bromosuccinimide under controlled conditions. The reaction is typically carried out in a suitable solvent such as carbon tetrachloride or chloroform, and the product is purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(2-bromoethyl)nonane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are used in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids
Applications De Recherche Scientifique
2-Bromo-4-(2-bromoethyl)nonane has various applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and ability to form various derivatives.
Material Science: Used in the synthesis of polymers and other materials with specific properties
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(2-bromoethyl)nonane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo further reactions to form the desired products. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, a base abstracts a proton leading to the formation of an alkene .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoethylbenzene: Similar in structure but with a benzene ring instead of a nonane backbone.
2-Bromo-1-phenylethane: Contains a phenyl group instead of a nonane chain.
2-Bromo-4-methylpentane: Similar alkyl halide with a shorter carbon chain .
Uniqueness
2-Bromo-4-(2-bromoethyl)nonane is unique due to its specific substitution pattern and the presence of two bromine atoms on a nonane backbone. This structure provides distinct reactivity and potential for forming various derivatives compared to other similar compounds .
Propriétés
Numéro CAS |
79023-46-4 |
|---|---|
Formule moléculaire |
C11H22Br2 |
Poids moléculaire |
314.10 g/mol |
Nom IUPAC |
2-bromo-4-(2-bromoethyl)nonane |
InChI |
InChI=1S/C11H22Br2/c1-3-4-5-6-11(7-8-12)9-10(2)13/h10-11H,3-9H2,1-2H3 |
Clé InChI |
YPZWMRKOGMXXDL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCBr)CC(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


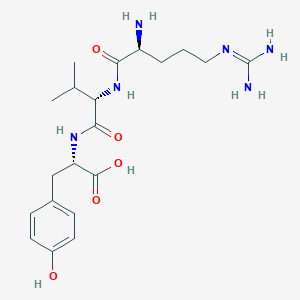
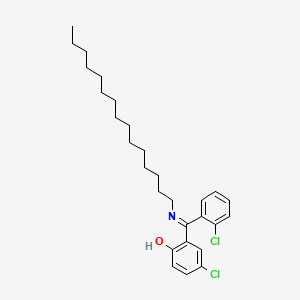


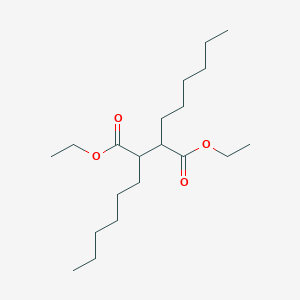
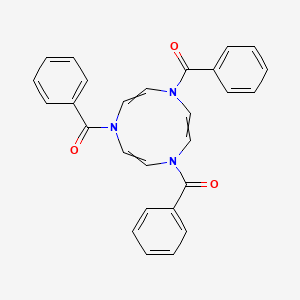
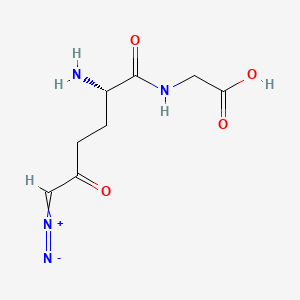

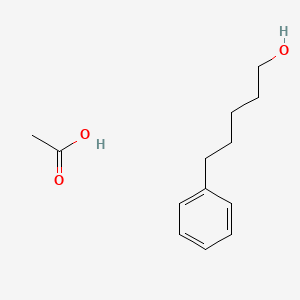
![[5,5'-Bi-1,3-benzodioxole]-6,6'-dimethanol](/img/structure/B14438682.png)
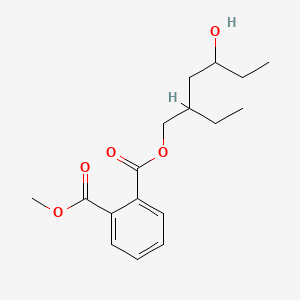

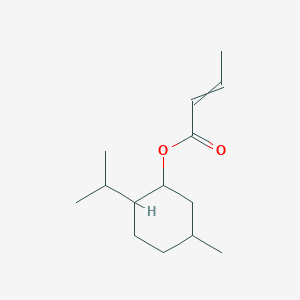
![Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14438712.png)
